2-Iodo-6-(trifluoromethyl)pyrazine
Overview
Description
2-Iodo-6-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C5H2F3IN2 It is a pyrazine derivative characterized by the presence of an iodine atom and a trifluoromethyl group attached to the pyrazine ring
Mechanism of Action
Target of Action
2-Iodo-6-(trifluoromethyl)pyrazine is a heterocyclic organic compound It’s known that such compounds are often used in the synthesis of more complex molecules, potentially targeting various biochemical processes .
Mode of Action
Similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as a nucleophile, being transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Pharmacokinetics
The compound’s storage conditions suggest that it is stable under dry conditions and at temperatures between 2-8°c .
Result of Action
Its potential involvement in sm cross-coupling reactions suggests it may play a role in the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable under dry conditions and at temperatures between 2-8°C . Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and stability.
Biochemical Analysis
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(trifluoromethyl)pyrazine typically involves the iodination of 6-(trifluoromethyl)pyrazine. One common method is the direct iodination using iodine and a suitable oxidizing agent under controlled conditions. Another approach involves the use of iodinating reagents such as N-iodosuccinimide (NIS) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazine derivatives .
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 2-Iodo-6-(trifluoromethyl)pyridine
- 2-Iodo-6-(trifluoromethyl)benzene
- 2-Iodo-6-(trifluoromethyl)quinoline
Comparison: Compared to these similar compounds, 2-Iodo-6-(trifluoromethyl)pyrazine is unique due to its pyrazine ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCXMCVWYBYQEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602352 | |
Record name | 2-Iodo-6-(trifluoromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141492-94-6 | |
Record name | 2-Iodo-6-(trifluoromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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